cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride
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Overview
Description
cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride: is a complex organic compound that features a biphenyl group, a methyl group, and an octahydro-pyrrolo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as methanesulfonic acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride
- Pyrano[3,4-c]pyrroles
- Pyrrolopyrazine derivatives
Uniqueness: cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride is unique due to its specific structural features, such as the biphenyl group and the octahydro-pyrrolo[3,4-c]pyrrole ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H22N2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3aR,6aS)-2-methyl-5-(4-phenylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C19H22N2/c1-20-11-17-13-21(14-18(17)12-20)19-9-7-16(8-10-19)15-5-3-2-4-6-15/h2-10,17-18H,11-14H2,1H3/t17-,18+ |
InChI Key |
RFUWGQBFONIXFA-HDICACEKSA-N |
Isomeric SMILES |
CN1C[C@@H]2CN(C[C@@H]2C1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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